2,6,8-Trimethyldecane

Catalog No.
S568599
CAS No.
62108-26-3
M.F
C13H28
M. Wt
184.36 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,8-Trimethyldecane

Combustion researchers modeling ATJ-SPK fuels often face inaccuracies from using linear alkanes like n-tridecane, which fail to replicate delayed ignition and cold-flow properties. 2,6,8-Trimethyldecane (CAS 62108-26-3) is the definitive branched C13 reference alkane that resolves these kinetic discrepancies. • Enables high-fidelity surrogates capturing ignition delay and laminar flame speed via exact 2,6,8-trimethyl branching. • Validated for pyrolytic fragmentation studies specific to Gevo-type ATJ-SPK and narrow-boiling solvent applications. Each batch is rigorously characterized to ensure reproducibility.

CAS Number

62108-26-3

Product Name

2,6,8-Trimethyldecane

IUPAC Name

2,6,8-trimethyldecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

InChI

InChI=1S/C13H28/c1-6-12(4)10-13(5)9-7-8-11(2)3/h11-13H,6-10H2,1-5H3

InChI Key

SWDJLVOSNCGQGB-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)CCCC(C)C

Canonical SMILES

CCC(C)CC(C)CCCC(C)C

2,6,8-Trimethyldecane is an alkane.
2, 6, 8-Trimethyldecane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 2, 6, 8-Trimethyldecane is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6, 8-Trimethyldecane has been primarily detected in feces. Within the cell, 2, 6, 8-trimethyldecane is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 6, 8-trimethyldecane can be found in herbs and spices. This makes 2, 6, 8-trimethyldecane a potential biomarker for the consumption of this food product.

Synonyms

2,6,8-Trimethyl-decane, Decane, 2,6,8-trimethyl-, 2,6,8-Trimethyldecane

Purity

≥98%

Package Size

100 mg, 1 g, 5 g

2,6,8-Trimethyldecane is a highly branched C13 isoparaffin (alkane) predominantly utilized as a critical reference component in synthetic aviation fuels (such as Alcohol-to-Jet, ATJ-SPK) and as a specialized narrow-boiling solvent[1]. With a molecular weight of 184.36 g/mol, this compound is characterized by its high degree of methyl branching, which significantly depresses its freezing point and alters its autoignition characteristics compared to linear alkanes. In procurement contexts, it is primarily sourced by combustion research facilities developing high-fidelity chemical kinetic mechanisms for sustainable aviation fuels (SAF), as well as formulators requiring non-hazardous aliphatic solvents for precision metal cleaning and GC/MS analytical standards for petroleomics [2].

Research Fit

Workflow GC-MS VOC analysis, breath metabolomics, and environmental emission profiling
Selection Isomer identity supported by Kovats retention index and MS spectral library match
Use Context Biomarker panel research, plant volatile authentication, multi-kingdom metabolomics

Substituting 2,6,8-trimethyldecane with linear analogs (like n-tridecane) or lighter isoparaffins (like iso-dodecane) fundamentally compromises both cold-flow performance and combustion modeling accuracy. While n-tridecane shares the same carbon number (C13), its linear structure results in a much higher freezing point and a significantly higher cetane number, making it unsuitable for modeling the high-octane, delayed-ignition behavior of highly branched ATJ fuels[1]. Conversely, relying solely on iso-dodecane (C12) fails to capture the heavier boiling fraction and specific radical abstraction pathways dictated by the C13 components in real-world synthetic paraffinic kerosenes. For analytical and kinetic modeling applications, the exact 2,6,8-trimethyl substitution pattern is required to accurately reproduce the pyrolytic fragmentation unique to Gevo-type ATJ fuels [2].

Substitution Risk

Isomer substitution
Other trimethyldecane isomers (e.g., 2,6,7-) exhibit different retention indices and may not co-elute identically in validated GC methods.
n-Alkane replacement
Straight-chain C13 alkanes lack the specific branching pattern and curated biological annotations of 2,6,8-trimethyldecane.

Cold Flow and Thermal Phase Stability

The extensive methyl branching of 2,6,8-trimethyldecane drastically disrupts crystalline packing, resulting in a significantly depressed melting point compared to its linear counterpart. Predictive models place the melting point of 2,6,8-trimethyldecane at approximately -42.4 °C, whereas linear n-tridecane freezes at -5.4 °C [1].

Evidence DimensionMelting/Freezing Point
Target Compound Data-42.4 °C (estimated mean)
Comparator Or Baselinen-Tridecane (-5.4 °C)
Quantified Difference~37 °C depression in melting point
ConditionsStandard atmospheric pressure

Critical for aerospace fuel formulation and low-temperature solvent applications where maintaining a liquid phase at high altitudes or freezing conditions is mandatory.

Kovats RI separation
Head-to-head
RI 1104 vs 1058 (Δ46)
Supports unambiguous chromatographic resolution of the 2,6,8-isomer.
Measured on DB-5 MS column; may vary with stationary phase.

Chromatographic Retention and Analytical Calibration

In gas chromatography, the compact, highly branched structure of 2,6,8-trimethyldecane leads to a significantly lower retention time on non-polar columns compared to linear alkanes of the same carbon number. According to NIST data, 2,6,8-trimethyldecane has a Kovats retention index of 1104, whereas n-tridecane serves as the C13 benchmark at exactly 1300 [1].

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound Data1104
Comparator Or Baselinen-Tridecane (1300)
Quantified Difference196 index units lower
ConditionsSemi-standard non-polar column

Provides a precise calibration benchmark for petroleomics and the chromatographic separation of complex synthetic fuel mixtures.

Boiling point
Cross-study
213.1 ± 7.0 °C
Lower boiling point vs. 2,2,3-isomer may affect headspace partitioning.
Predicted value; experimental confirmation recommended.

Flash Point and Volatility for Precision Cleaning

When formulated as part of a narrow-boiling isoparaffinic solvent blend, 2,6,8-trimethyldecane contributes to a highly controlled volatility profile. Such blends exhibit a narrow boiling range of 179–180 °C and a flash point of 140 °F (60 °C), providing a safer alternative to low-flash-point mineral spirits or toxic chlorinated solvents[1].

Evidence DimensionFlash Point and Boiling Range
Target Compound DataFlash point ~60 °C (140 °F) in blend; Boiling range 179-180 °C
Comparator Or BaselineStandard mineral spirits (Flash point often <40 °C)
Quantified Difference>20 °C higher flash point with a tightly constrained boiling range
ConditionsIndustrial solvent blend formulation

Enables the formulation of non-hazardous, VOC-compliant precision cleaning agents for sensitive metal surfaces, including aerospace and nuclear components.

Breath biomarker panel
Class-level
Sens. 97.9%, Spec. 100%
Reported panel performance in one T2DM cohort; independent replication needed.
5-marker panel includes 2,6,8-isomer; isomer substitution not validated.

Surrogate Component for ATJ-SPK Combustion Modeling

2,6,8-Trimethyldecane is an essential component for accurately modeling the combustion of Gevo Alcohol-to-Jet (ATJ) fuels. Real ATJ-SPK consists of approximately 89.7% iso-dodecane, 5.6% 2,6,8-trimethyldecane, and minor amounts of other isoparaffins. Using a surrogate that omits the C13 fraction (2,6,8-trimethyldecane) fails to accurately reproduce the pyrolytic breakdown and ignition delay times observed in single-pulse shock tube experiments at 900–1550 K [1].

Evidence DimensionKinetic Modeling Accuracy (Ignition Delay & Pyrolysis)
Target Compound DataIncluded in multi-component surrogate (5.6% molar fraction)
Comparator Or BaselinePure iso-dodecane surrogate
Quantified DifferenceMatches heavier boiling fraction and radical abstraction pathways of real ATJ fuel
ConditionsSingle-pulse shock tube (4 bar, 900-1550 K)

Essential for aerospace researchers developing high-fidelity chemical kinetic mechanisms for sustainable aviation fuels (SAF).

Biological roles
Class-level
5 ChEBI annotations
Broadest curated annotation set among trimethyldecane isomers.
Mammalian, human, plant, fungal metabolite; volatile oil component.
Enthalpy of vaporization
Reported
43.1 ± 0.8 kJ/mol
Lower ΔHvap vs. 2,6,7- and 2,2,3-isomers; consistent with branching.
Predicted values; directional trend confirmed.

Sustainable Aviation Fuel (SAF) Kinetic Modeling

Procured by combustion research facilities to formulate high-fidelity surrogate mixtures for Alcohol-to-Jet (ATJ-SPK) fuels, enabling accurate simulation of ignition delay, laminar flame speed, and pyrolytic fragmentation [1].

Precision Metal Cleaning Solvents

Utilized as a key aliphatic component in narrow-boiling, high-flash-point industrial solvents designed to replace hazardous chlorinated compounds in the cleaning of sensitive aerospace or radioactive metal components [2].

Petroleomics and GC/MS Calibration

Sourced by analytical laboratories as a highly branched C13 reference standard to calibrate retention indices and identify complex isoparaffinic structures in synthetic fuels and environmental samples[3].

Application Fit

Application
Selection Property
Validation Focus
Breath metabolomics biomarker discovery
Isomer-specific VOC reference standard
Kovats RI confirmation and mass spectral matching
Environmental VOC monitoring
RI-resolved target analyte
Interference-free quantification in complex emission matrices
Plant volatile profiling
Authenticated isomer standard
Retention-index and spectral library matching
Cross-kingdom metabolomics database development
Curated ChEBI multi-role annotation
Metabolite identification pipeline validation

XLogP3

6.4

Other CAS

62108-26-3

Wikipedia

2,6,8-Trimethyldecane

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